molecular formula C33H44O3 B14414166 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one CAS No. 79951-34-1

2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one

Cat. No.: B14414166
CAS No.: 79951-34-1
M. Wt: 488.7 g/mol
InChI Key: RXJAFKDDSBHECV-UHFFFAOYSA-N
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Description

2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one is a chemical compound with the molecular formula C33H44O3 It is known for its unique structure, which includes two hexyloxyphenyl groups attached to a cyclohexanone core

Preparation Methods

The synthesis of 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one typically involves the condensation of 4-hexyloxybenzaldehyde with 3-methylcyclohexanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hexyloxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one exerts its effects is primarily through its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, such as 2,6-Bis(4-methoxybenzylidene)cyclohexanone and 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone, 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one stands out due to its unique hexyloxy groups. These groups confer additional chemical stability and reactivity, making it more versatile in various applications. Similar compounds include:

Properties

CAS No.

79951-34-1

Molecular Formula

C33H44O3

Molecular Weight

488.7 g/mol

IUPAC Name

2,6-bis[(4-hexoxyphenyl)methylidene]-3-methylcyclohexan-1-one

InChI

InChI=1S/C33H44O3/c1-4-6-8-10-22-35-30-18-13-27(14-19-30)24-29-17-12-26(3)32(33(29)34)25-28-15-20-31(21-16-28)36-23-11-9-7-5-2/h13-16,18-21,24-26H,4-12,17,22-23H2,1-3H3

InChI Key

RXJAFKDDSBHECV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=C2CCC(C(=CC3=CC=C(C=C3)OCCCCCC)C2=O)C

Origin of Product

United States

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